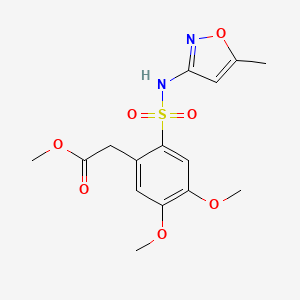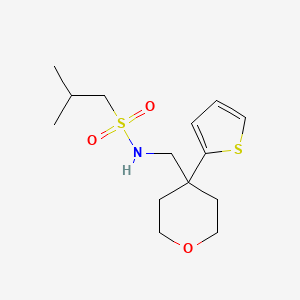![molecular formula C11H11ClN2O2S B2379770 5-Chlor-N-[3-(1,2-Oxazol-4-yl)propyl]thiophen-2-carboxamid CAS No. 1903393-26-9](/img/structure/B2379770.png)
5-Chlor-N-[3-(1,2-Oxazol-4-yl)propyl]thiophen-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is a compound that features a thiophene ring substituted with a carboxamide group and a 5-chloro substituent The compound also contains an isoxazole ring attached via a propyl linker
Wissenschaftliche Forschungsanwendungen
Antithrombotisches Mittel
Die Verbindung ist ein potenter und selektiver, direkter Faktor Xa-Inhibitor mit ausgezeichneter in vivo antithrombotischer Aktivität . Die Wechselwirkung des neutralen Liganden Chlorthiophen im S1-Subbereich ermöglicht die Kombination aus guter Bioverfügbarkeit und hoher Potenz . Derzeit befindet sich die Verbindung in der klinischen Entwicklung zur Prävention und Behandlung von thromboembolischen Erkrankungen .
Antikoagulans
Die Hemmung von Faktor Xa durch die Verbindung führt zu antithrombotischen Effekten, indem die verstärkte Bildung von Thrombin verringert wird, wodurch die Thrombin-vermittelte Aktivierung sowohl der Gerinnung als auch der Blutplättchen verringert wird, ohne die bestehenden Thrombinspiegel zu beeinflussen . Dieses verbleibende Thrombin sollte ausreichend sein, um die primäre Hämostase zu gewährleisten, was zu einer günstigen Sicherheitsmarge führt .
Pharmazeutische Synthese
Die Verbindung und ihre Derivate werden in der pharmazeutischen Industrie häufig verwendet . Es wurde ein neuer katalytischer Ansatz vorgeschlagen, um 3-Acetyl-1-propanol mit Hilfe von Bis(trichlormethyl)carbonat (Triphosgen, BTC) als effizienter Chlorquelle in 5C2P umzuwandeln .
Agrochemische Synthese
Die Verbindung und ihre Derivate werden auch in der agrochemischen Industrie häufig verwendet . Der gleiche katalytische Ansatz, der in der pharmazeutischen Synthese erwähnt wurde, kann hier angewendet werden .
Arzneimittelforschung
Isoxazol, ein fünf-gliedriger heterozyklischer Rest, der in vielen handelsüblichen Medikamenten vorkommt, ist von großer Bedeutung, da es ein breites Spektrum an biologischen Aktivitäten und therapeutischem Potenzial aufweist . Die Verbindung, die ein Isoxazolderivat ist, kann für die Entwicklung neuer Synthesestrategien und das Design neuer Isoxazolderivate verwendet werden .
Antibakterielles und Antimykotisches Mittel
Isoxazolderivate, einschließlich der Verbindung, haben eine vielversprechende antibakterielle Aktivität gegen S. aureus, B. subtilis, E.coli und P. aeruginosa und ihre antimykotische Aktivität gegen A. niger und C. albicans gezeigt.
Wirkmechanismus
Target of Action
The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .
Mode of Action
The compound acts as a potent inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface .
Pharmacokinetics
The compound has been identified as a small-molecule inhibitor with good oral bioavailability . This makes it a promising candidate for oral anticoagulant therapy .
Result of Action
Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Attachment of Propyl Linker: The isoxazole ring is then linked to a propyl chain through a nucleophilic substitution reaction.
Formation of Thiophene Carboxamide: The thiophene ring is functionalized with a carboxamide group, and the 5-chloro substituent is introduced via electrophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more cost-effective and environmentally friendly catalysts, as well as optimizing reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro substituent on the thiophene ring can be replaced by other nucleophiles in substitution reactions
Eigenschaften
IUPAC Name |
5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c12-10-4-3-9(17-10)11(15)13-5-1-2-8-6-14-16-7-8/h3-4,6-7H,1-2,5H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYQLWUYTLIBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCCC2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2379694.png)


![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2379697.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)

![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)

![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)
